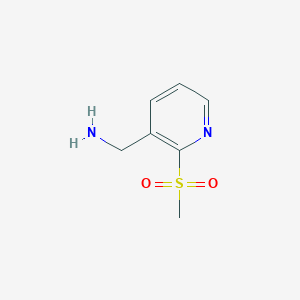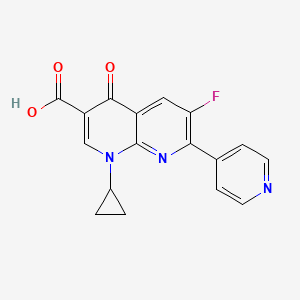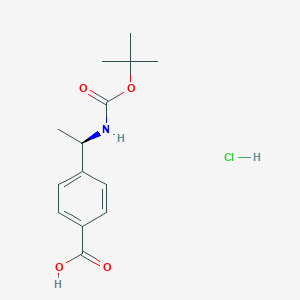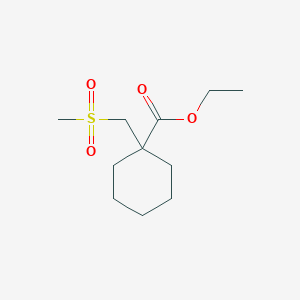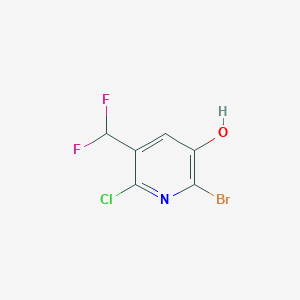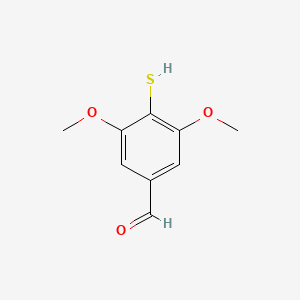
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is a chiral compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a chiral center, which imparts unique properties and reactivity. The compound’s structure includes a chlorinated phenyl ring and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate chiral auxiliary to introduce the chiral center. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The presence of the chiral center can also influence the compound’s binding affinity and selectivity towards different targets .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichlorobenzyl methylcarbamate: A selective preemergence herbicide.
3,4-Dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
Uniqueness
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties and reactivity. This chiral nature allows for enantioselective synthesis and applications in asymmetric catalysis, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H9Cl3O |
|---|---|
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
(1S)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m0/s1 |
Clave InChI |
MFBGPPIDBLVWIT-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CCCl)O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CCCl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


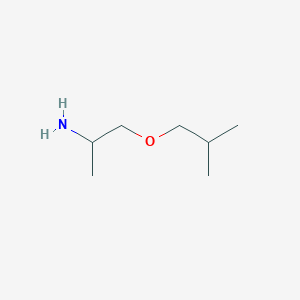
![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
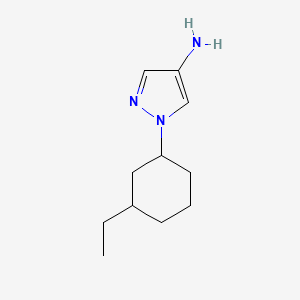

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
